3,6-Nonadien-1-ol, acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

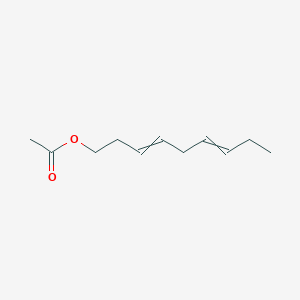

3,6-Nonadien-1-ol, acetate is a useful research compound. Its molecular formula is C11H18O2 and its molecular weight is 182.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

3,6-Nonadien-1-ol, acetate (CAS Number: 42011) is a naturally occurring compound with significant biological activity. This article provides a comprehensive overview of its biological effects, mechanisms of action, and potential applications based on recent research findings.

This compound is an unsaturated fatty alcohol with the molecular formula C9H16O2. It is characterized by its unique structure, which includes a double bond configuration that contributes to its biological activity. The compound has been studied for various applications in fields such as medicinal chemistry and flavoring agents.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study highlighted its effectiveness against Gram-positive and Gram-negative bacteria, showcasing its potential as a natural preservative in food and pharmaceutical industries .

Antioxidant Activity

The compound has demonstrated antioxidant properties, which are crucial for combating oxidative stress in biological systems. In vitro assays have shown that it can scavenge free radicals effectively, thereby protecting cellular components from oxidative damage .

Anti-inflammatory Effects

This compound has been linked to anti-inflammatory effects in several studies. Animal models have shown that it can significantly reduce inflammation markers, suggesting its potential use in treating inflammatory conditions .

The biological activities of this compound are primarily attributed to its ability to interact with cellular receptors and enzymes. Its interaction with reactive oxygen species (ROS) plays a crucial role in mediating its antioxidant and anti-inflammatory effects. Additionally, it may modulate signaling pathways associated with inflammation and immune response .

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound involved testing against common foodborne pathogens. Results indicated a significant reduction in bacterial counts when treated with the compound at concentrations as low as 0.5%.

Study 2: Antioxidant Activity Assessment

In another study assessing antioxidant activity, this compound was found to have an IC50 value of 15 µg/mL in DPPH radical scavenging assays. This indicates a strong potential for use in formulations aimed at reducing oxidative stress .

| Activity Type | IC50 Value | Test Method |

|---|---|---|

| Antioxidant | 15 µg/mL | DPPH Scavenging Assay |

| Antimicrobial | 0.5% | Bacterial Count Reduction |

Safety Profile

The safety profile of this compound has been evaluated through various toxicological studies. It has been classified as Generally Recognized As Safe (GRAS) when used as a flavoring agent at low concentrations. Long-term studies have shown no significant adverse effects on health .

Aplicaciones Científicas De Investigación

Flavoring Agent

3,6-Nonadien-1-ol, acetate is widely used in the food industry as a flavoring agent due to its pleasant aroma profile. It is classified under FEMA GRAS (Generally Recognized As Safe) substances and has been evaluated by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) for its safety in food applications .

Fragrance Industry

The compound is also utilized in the fragrance industry for its appealing scent characteristics. Its stability and low toxicity make it suitable for incorporation into various cosmetic and personal care products .

Antimicrobial Properties

Recent studies have explored the antimicrobial potential of this compound. A notable case study demonstrated its effectiveness against multi-drug resistant bacterial strains, suggesting that it could enhance the efficacy of conventional antibiotics when used in combination therapies.

Antioxidant Activity

Research has indicated that this compound exhibits significant antioxidant properties. In laboratory models of oxidative stress, treatment with this compound reduced cell death and oxidative damage markers significantly.

Safety Assessments

The safety profile of this compound has been thoroughly evaluated:

- Genotoxicity : Studies indicate that it is not genotoxic.

- Toxicological Concerns : The compound was assessed for repeated dose toxicity and reproductive toxicity using established toxicological frameworks. Results showed no significant concerns regarding these endpoints .

Environmental Impact

The environmental safety assessment concluded that this compound does not pose a risk to aquatic ecosystems based on its low bioaccumulation potential and favorable degradation characteristics .

Case Study 1: Antimicrobial Efficacy

A study published in a reputable journal evaluated the antimicrobial effects of this compound against various pathogens. The results indicated that the compound inhibited bacterial growth effectively and could serve as an adjunct therapy to traditional antibiotics in treating resistant infections.

Case Study 2: Antioxidant Potential

Another significant study focused on the antioxidant effects of this compound in human cell lines subjected to oxidative stress induced by hydrogen peroxide. The findings revealed a marked decrease in markers of oxidative damage when cells were treated with this compound compared to untreated controls.

Q & A

Basic Research Questions

Q. What are the standard analytical methods for identifying and quantifying 3,6-Nonadien-1-ol, acetate in complex mixtures?

- Methodological Answer : Gas chromatography/mass spectrometry (GC/MS) is the primary method, utilizing retention indices (RI) and Kovats indices (KI) for identification. For example, (3E,6Z)- and (2E,6Z)-isomers show distinct RI values (AI: 1296–1307) when analyzed using polar/non-polar columns . Quantification requires calibration with certified reference standards and validation via spectral library matches (e.g., NIST Chemistry WebBook ).

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : Use nitrile gloves, safety goggles, and fume hoods to mitigate skin/eye irritation risks. Avoid oxidizing agents due to incompatibility . Emergency procedures include rinsing exposed skin/eyes with water for 15+ minutes and consulting SDS guidelines for spill management .

Q. How can researchers differentiate stereoisomers of this compound experimentally?

- Methodological Answer : Chiral GC columns or nuclear magnetic resonance (NMR) spectroscopy resolve stereoisomers. For instance, (3E,6Z)- and (2E,6Z)-isomers exhibit distinct fragmentation patterns in electron ionization mass spectra (e.g., m/z 182 for molecular ion) .

Advanced Research Questions

Q. How do stereoisomeric forms influence the olfactory properties of this compound in food matrices?

- Methodological Answer : Isomer-specific aroma thresholds can be determined via sensory panels and GC-olfactometry. For example, (E,Z)-isomers contribute to melon-like notes in fruit juices, while (Z,E)-forms may exhibit greener profiles. ROC analysis in melon byproducts demonstrates concentration-dependent sensory impacts .

Q. What experimental designs address discrepancies in reported thermodynamic properties (e.g., boiling points) of this compound?

- Methodological Answer : Controlled vapor-pressure measurements using static or dynamic methods (e.g., ebulliometry) under inert atmospheres reduce oxidation artifacts. Cross-validate data with NIST thermophysical databases, noting that decomposition products (CO/CO₂) may skew results if stability is compromised .

Q. What biosynthetic pathways produce this compound in plant systems?

- Methodological Answer : Lipoxygenase (LOX) and hydroperoxide lyase (HPL) pathways convert linolenic acid to (E,Z)-3,6-nonadienal, which is reduced to the alcohol and acetylated. Gene expression profiling (e.g., LOX activity assays) and isotope tracing validate these routes in melon fruit development .

Q. How do high-pressure processing (HPP) conditions affect the stability of this compound in food systems?

- Methodological Answer : HPP treatments (e.g., 400–600 MPa) alter compound stability via pressure-induced ester hydrolysis. Comparative GC analysis of melon juice post-HPP shows reduced acetate concentrations, requiring pH adjustment or antioxidant additives to mitigate degradation .

Q. Data Analysis & Contradictions

Q. How should researchers interpret conflicting ROC values for 3,6-Nonadienyl acetate across fermentation studies?

- Methodological Answer : Discrepancies may arise from microbial strain variability or substrate competition. Normalize ROC data to internal standards (e.g., deuterated analogs) and perform ANOVA with post-hoc tests (Tukey’s HSD) to identify significant differences between treatments .

Q. Why do GC/MS retention times for this compound vary across studies?

- Methodological Answer : Column phase (polar vs. non-polar), temperature gradients, and carrier gas flow rates influence retention. Standardize protocols using reference compounds (e.g., Bedoukian Research standards) and report RI/KI values relative to n-alkanes .

Q. Synthesis & Stability

Q. What synthetic routes yield high-purity this compound for research applications?

- Methodological Answer : Acetylation of 3,6-nonadien-1-ol with acetic anhydride under catalytic acid (e.g., H₂SO₄) at 0–5°C minimizes isomerization. Purify via fractional distillation (bp ~200°C) and confirm purity (>98%) via GC-FID .

Q. What factors influence the oxidative stability of this compound in lipid bilayer studies?

Propiedades

Número CAS |

76649-26-8 |

|---|---|

Fórmula molecular |

C11H18O2 |

Peso molecular |

182.26 g/mol |

Nombre IUPAC |

[(3E,6E)-nona-3,6-dienyl] acetate |

InChI |

InChI=1S/C11H18O2/c1-3-4-5-6-7-8-9-10-13-11(2)12/h4-5,7-8H,3,6,9-10H2,1-2H3/b5-4+,8-7+ |

Clave InChI |

CMNKZQXSZSHGNF-AOSYACOCSA-N |

SMILES |

CCC=CCC=CCCOC(=O)C |

SMILES isomérico |

CC/C=C/C/C=C/CCOC(=O)C |

SMILES canónico |

CCC=CCC=CCCOC(=O)C |

Key on ui other cas no. |

76649-26-8 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.